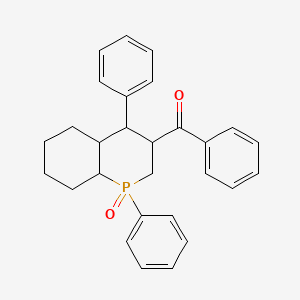
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is a complex organic compound with a unique structure that includes a benzoyl group, two phenyl groups, and a decahydro-1lambda~5~-phosphinolin-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable phosphinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one involves its interaction with specific molecular targets. The benzoyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the phosphinoline core may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole: Similar in structure but contains a sulphonyl group instead of a phosphinoline core.
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains a benzodiazepine ring instead of a phosphinoline core.
Uniqueness
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is unique due to its combination of a phosphinoline core with benzoyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
92387-44-5 |
|---|---|
Fórmula molecular |
C28H29O2P |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
(1-oxo-1,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-phosphinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C28H29O2P/c29-28(22-14-6-2-7-15-22)25-20-31(30,23-16-8-3-9-17-23)26-19-11-10-18-24(26)27(25)21-12-4-1-5-13-21/h1-9,12-17,24-27H,10-11,18-20H2 |
Clave InChI |
RVDDAMDWOOFJAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(C(CP2(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
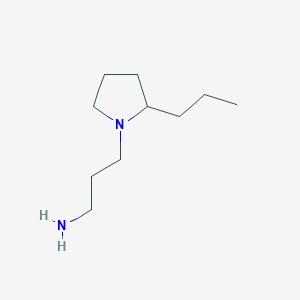
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

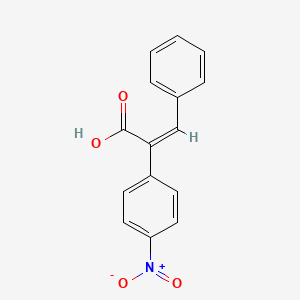
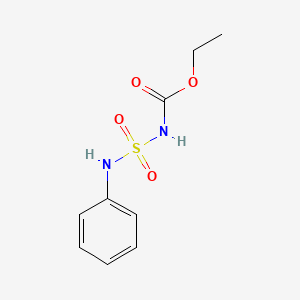
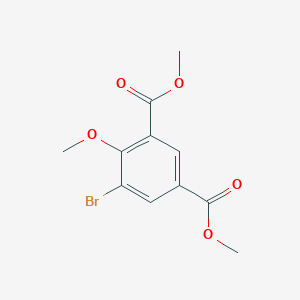
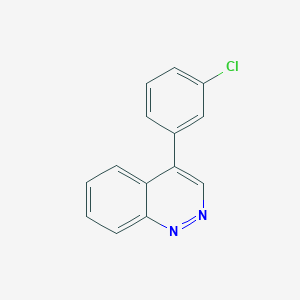

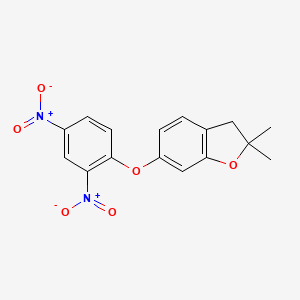
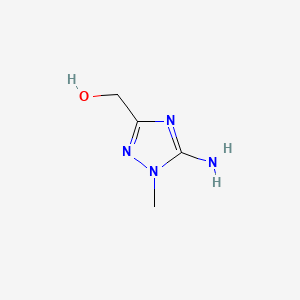
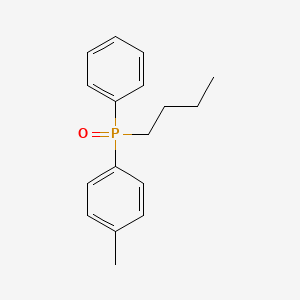
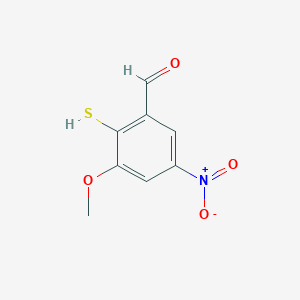
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
